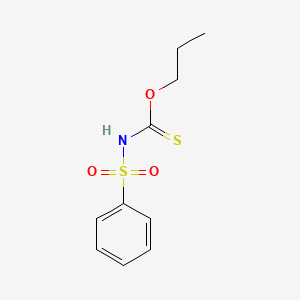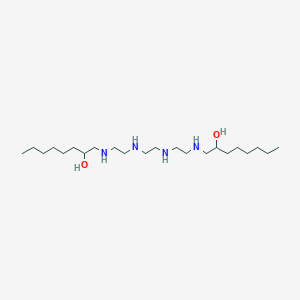
Cyclohexene, 3-(2-propynyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 3-(2-propynyloxy)- is an organic compound with the molecular formula C9H12O. It is a derivative of cyclohexene, where a propynyloxy group is attached to the third carbon of the cyclohexene ring. This compound is characterized by its unique structure, which includes a six-membered cyclohexene ring and a propynyloxy substituent, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with propargyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the propynyloxy group on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 3-(2-propynyloxy)- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclohexene, 3-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propynyloxy group to an allyloxy group.
Substitution: Nucleophilic substitution reactions can replace the propynyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Allyloxy derivatives.
Substitution: Various substituted cyclohexenes.
科学的研究の応用
Cyclohexene, 3-(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which cyclohexene, 3-(2-propynyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propynyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
Cyclohexene, 3-(2-propenyl)-: Similar structure but with a propenyl group instead of a propynyloxy group.
Cyclohexene, 3-(2-butynyloxy)-: Contains a butynyloxy group, differing in the length of the alkyne chain.
Uniqueness
Cyclohexene, 3-(2-propynyloxy)- is unique due to its specific propynyloxy substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications and research studies.
特性
CAS番号 |
104526-37-6 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
3-prop-2-ynoxycyclohexene |
InChI |
InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h1,4,6,9H,3,5,7-8H2 |
InChIキー |
CWXGQPOAIWXAQI-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1CCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


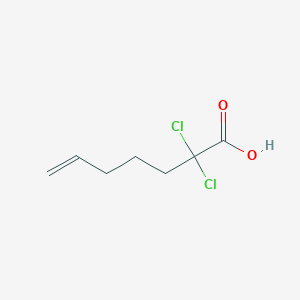
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)



![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
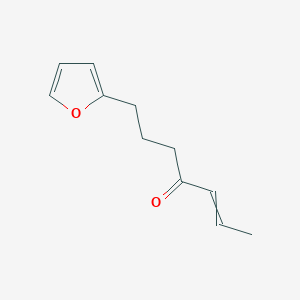
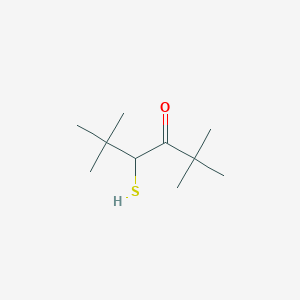
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)

![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
